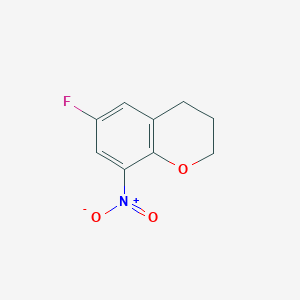

6-Fluoro-8-nitrochroman

Description

Structure

3D Structure

Properties

IUPAC Name |

6-fluoro-8-nitro-3,4-dihydro-2H-chromene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FNO3/c10-7-4-6-2-1-3-14-9(6)8(5-7)11(12)13/h4-5H,1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRPJATNDQWOMOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(=CC(=C2)F)[N+](=O)[O-])OC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 6 Fluoro 8 Nitrochroman and Analogous Chroman Derivatives

General Strategies for Chroman Ring Construction

The formation of the chroman skeleton is a fundamental step and can be achieved through several reliable methods, primarily involving cyclization reactions or the reduction of more oxidized benzopyran systems like chromones and coumarins.

Cyclization reactions are a versatile method for constructing the chroman ring system. These reactions typically involve the formation of the crucial ether linkage and the pyran ring in a single conceptual step from an acyclic precursor.

One common approach is the intramolecular oxy-Michael addition . In this method, a phenol (B47542) derivative containing an α,β-unsaturated ketone or a related Michael acceptor undergoes cyclization. Bifunctional organocatalysts, such as those based on Cinchona alkaloids, can facilitate this transformation asymmetrically, yielding optically active 2-substituted chromans in high yields. rsc.org

Another powerful strategy is the [4+2] annulation , which functions as a formal Diels-Alder reaction. rsc.org In a modern variation, organo-photoredox catalysis can be used to generate ortho-quinone methide (o-QM) intermediates from readily available precursors like N-hydroxyphthalimide esters. These reactive dienes then undergo cycloaddition with electron-deficient olefins to form a wide range of functionalized chromans under mild conditions. rsc.org This method is complementary to traditional Diels-Alder reactions of o-QMs, which typically require electron-rich dienophiles. rsc.org

Other notable cyclization strategies include:

Phosphine-catalyzed reactions: Tributylphosphine (PnBu3) can catalyze the cyclization of salicylaldehydes or salicylaldimines with allenic esters to produce functionalized chromans. nih.govacs.org

Lewis acid-catalyzed C-H functionalization: Certain Lewis acids can promote an expeditious construction of the benzopyran skeleton through a sequence involving a rsc.orgthieme-connect.com-hydride shift and a 6-endo cyclization. acs.org

Electrophilic cyclization: Propargylic aryl ethers can be cyclized using electrophiles like iodine (I2) or iodine monochloride (ICl) to yield 2H-benzopyrans, which are precursors to chromans. nih.govorganic-chemistry.org This method has been shown to tolerate nitro groups on the aromatic ring. nih.govorganic-chemistry.org

Multi-step sequences: A convergent three-step method involving a Heck coupling of 2-iodophenols with allylic alcohols, followed by reduction and a Mitsunobu cyclization, provides a general route to 2-substituted chromans. organic-chemistry.org

The choice of cyclization strategy depends on the desired substitution pattern and the availability of starting materials.

Table 1: Selected Cyclization Strategies for Chroman Ring Synthesis

| Strategy | Key Reagents/Catalysts | Precursors | Product Type | Reference(s) |

| Intramolecular oxy-Michael Addition | Cinchona-alkaloid-urea organocatalyst | Phenols with α,β-unsaturated ketone moiety | Optically active 2-substituted chromans | rsc.org |

| Radical (4+2) Annulation | Organo-photoredox catalyst | N-hydroxyphthalimide esters, electron-deficient olefins | Functionalized chromans | rsc.org |

| Phosphine-Catalyzed Cyclization | PnBu3 | Salicylaldehydes, allenic esters | Functionalized chromans | nih.govacs.org |

| Electrophilic Cyclization | I2, ICl | Propargylic aryl ethers | 2H-Benzopyrans (Chroman precursors) | nih.govorganic-chemistry.org |

| Heck/Mitsunobu Sequence | Pd catalyst, DEAD/PPh3 | 2-Iodophenols, allylic alcohols | 2-Substituted chromans | organic-chemistry.org |

A widely used and reliable route to the chroman scaffold involves the reduction of more oxidized benzopyran systems, namely chromones (1-benzopyran-4-ones) and coumarins (1-benzopyran-2-ones).

Reduction of Chromones: Chromones can be reduced to chroman-4-ones, chroman-4-ols, or fully to chromans depending on the reagents and conditions. researchgate.netingentaconnect.com

Catalytic Hydrogenation: Hydrogenation over noble metal catalysts like palladium, platinum, or Raney nickel is a common method. researchgate.netingentaconnect.com

Hydride Reagents: Complex metal hydrides such as sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4) are effective. researchgate.netarkat-usa.org The reduction of chromones with NaBH4, often mediated by cobalt(II) porphyrin catalysts, can efficiently produce chroman-4-ols. rsc.org Selective reduction of the double bond in a chromone (B188151) to yield a chroman-4-one can be achieved using diisobutylaluminium hydride (DIBAL-H) at low temperatures. arkat-usa.org Subsequent reduction of the chroman-4-one carbonyl group leads to the chroman.

Reduction of Coumarins: The reduction of coumarins can also lead to chromans, although the pathway can be more complex due to the lactone functionality. thieme-connect.comthieme-connect.com

Catalytic Hydrogenation: Hydrogenation of coumarins with catalysts like Raney nickel or palladium on carbon (Pd/C) can yield 3,4-dihydrocoumarins. thieme-connect.comslideshare.net Further reduction of either the lactone or the corresponding hemiacetal intermediate can produce the chroman ring. thieme-connect.com

Complex Hydrides: Reagents like lithium aluminum hydride can reduce the lactone carbonyl and the double bond. slideshare.net

This reduction approach is advantageous when substituted chromone or coumarin (B35378) precursors are readily accessible through established syntheses like the Pechmann or Perkin condensations. conicet.gov.armdpi.com

Table 2: Common Reagents for Reduction of Chromones and Coumarins

| Precursor | Reagent/Catalyst | Primary Product | Reference(s) |

| Chromone | NaBH4 / Co(II) porphyrin | Chroman-4-ol | researchgate.netrsc.org |

| Chromone | DIBAL-H | Chroman-4-one | arkat-usa.org |

| Chromone | Catalytic Hydrogenation (e.g., Pd/C) | Chroman-4-one / Chroman | researchgate.netingentaconnect.com |

| Coumarin | Catalytic Hydrogenation (e.g., Raney Ni) | 3,4-Dihydrocoumarin | thieme-connect.comslideshare.net |

| Coumarin | LiAlH4 | o-Hydroxycinnamyl alcohol / Chroman | slideshare.net |

Cyclization Reactions for Benzopyran Formation (e.g., Annulations, Intramolecular Reactions)

Introduction of Nitro Functionality

The nitro group is a crucial substituent in the target molecule. It can be introduced either by direct electrophilic nitration of a pre-formed chroman ring or by incorporating a nitro-containing building block during the ring synthesis.

Direct nitration of an existing aromatic ring is a classic method for installing a nitro group. For a substrate like 6-fluorochroman (B116937), the position of nitration is directed by the existing substituents. The alkoxy group of the chroman ring is a powerful ortho-, para-director, while the fluorine at C-6 is an ortho-, para-director. The combined effect typically directs the incoming electrophile (NO2+) to the C-8 position, which is ortho to the ring oxygen and meta to the fluorine.

The Menke nitration, which utilizes copper nitrate (B79036) in acetic anhydride, is a method reported for the nitration of chroman. wuxiapptec.com Studies on chroman itself show a preference for nitration at the C-6 position, but substitution at C-8 is also observed. wuxiapptec.com For a 6-fluoro-substituted chroman, the directing effects would strongly favor nitration at the C-8 position. Similarly, regioselective nitration has been achieved on other substituted chromenes and chromans. rsc.org Standard nitrating mixtures, such as nitric acid in sulfuric acid, are also commonly employed for aromatic nitration and can be applied to chroman systems, provided the conditions are controlled to avoid side reactions. vulcanchem.com

An alternative to direct nitration is to construct the chroman ring using precursors that already contain a nitro group. This approach offers excellent control over the regiochemistry of the final product.

A prominent method involves the reaction of a salicylaldehyde (B1680747) derivative with a nitroalkene. researchgate.net For instance, the reaction between salicylaldehyde and a β-nitrostyrene in the presence of a base catalyst like 1,4-diazabicyclo[2.2.2]octane (DABCO) can generate 3-nitrochromenes. researchgate.net Subsequent reduction of the chromene double bond would yield the corresponding nitrochroman.

Another powerful one-pot synthesis of nitrochromans involves the Knoevenagel condensation of β-(2-hydroxyphenyl)-nitroethanes with aldehydes, followed by a DABCO-assisted cyclization. researchgate.net This strategy assembles the chroman ring and incorporates the desired substituents from three separate components, offering significant synthetic flexibility. researchgate.net These methods highlight the utility of nitroalkenes and related compounds as versatile building blocks in heterocyclic synthesis. mdma.ch

Table 3: Approaches for Introducing Nitro Functionality

| Strategy | Key Reagents/Catalysts | Substrate | Key Intermediate/Product | Reference(s) |

| Direct Nitration | Cu(NO3)2 / Acetic Anhydride (Menke) | Chroman | 6-Nitrochroman and 8-Nitrochroman | wuxiapptec.com |

| Direct Nitration | HNO3 / H2SO4 | 7-Hydroxycoumarin derivatives | 6-Nitro and 8-Nitro derivatives | vulcanchem.com |

| Cyclization with Nitro-precursor | DABCO | Salicylaldehyde, β-Nitrostyrene | 3-Nitrochromene | researchgate.net |

| One-pot Condensation/Cyclization | DABCO | β-(2-hydroxyphenyl)-nitroethane, Benzaldehyde | 2-Aryl-nitrochroman | researchgate.net |

Direct and Indirect Nitration Approaches within Chroman Synthesis

Strategies for Selective Fluorine Incorporation

Introducing a fluorine atom at a specific position on the benzene (B151609) ring of the chroman scaffold is a critical step in the synthesis of 6-fluoro-8-nitrochroman. This can be accomplished by starting with a pre-fluorinated precursor or by performing a fluorination reaction at a suitable stage of the synthesis.

The most straightforward approach is to begin the synthesis with a commercially available, fluorinated phenol, such as 4-fluorophenol (B42351) or a derivative thereof. This ensures the fluorine atom is correctly positioned from the outset. For example, a 4-fluorophenol could be elaborated into a suitable precursor for one of the cyclization reactions described in section 2.1.1. A patent describes a process starting from 3,5-difluorophenol (B1294556) to ultimately produce 6,8-difluorochroman derivatives, demonstrating the feasibility of using fluorinated phenols as starting materials. google.com

Direct fluorination of an aromatic ring is also a viable strategy, often employing electrophilic fluorinating agents. Reagents like Selectfluor (F-TEDA-BF4) and N-Fluorobenzenesulfonimide (NFSI) are widely used for the C-H fluorination of electron-rich aromatic systems. beilstein-journals.orgrsc.orgnumberanalytics.com The site of fluorination is governed by the electronic and steric properties of the existing substituents. For a chroman derivative, the powerful activating effect of the ether oxygen would direct electrophilic fluorination to the ortho (C-8) and para (C-6) positions. Therefore, to achieve 6-fluoro substitution, direct fluorination would need to be performed on a chroman where the 8-position is either blocked or less activated.

The development of transition-metal-catalyzed fluorination reactions has further expanded the toolkit for selective C-F bond formation. beilstein-journals.org These methods can offer unique selectivity profiles compared to traditional electrophilic fluorination. Given the importance of fluorinated compounds in various fields, numerous strategies for selective fluorine incorporation have been developed and can be adapted to the chroman scaffold. biorxiv.orgresearcher.life

Electrophilic and Nucleophilic Fluorination Methodologies

The introduction of a fluorine atom onto a chroman or related aromatic system can be achieved through either electrophilic or nucleophilic fluorination strategies.

Electrophilic Fluorination involves the reaction of a nucleophilic carbon center with an electrophilic fluorine source ("F+"). wikipedia.org Reagents containing a nitrogen-fluorine (N-F) bond, such as Selectfluor (N-fluoropyridinium salts) and N-fluorobenzenesulfonimide (NFSI), are widely used due to their stability, safety, and effectiveness. wikipedia.orgresearchgate.net These reagents can fluorinate electron-rich aromatic rings, enamines, and enolates. For a substrate like a pre-formed 8-nitrochroman, direct electrophilic fluorination would likely be challenging due to the deactivating nature of the nitro group. However, this strategy is viable for precursors with activating groups. For instance, anodic fluorination of (E)-3-benzylidene-2,3-dihydrochroman-4-one derivatives using fluoride (B91410) salts in acetonitrile (B52724) has been shown to regioselectively introduce a fluorine atom at the C2 position, alpha to the ring oxygen. acs.org Chiral N-fluoro ammonium (B1175870) salts derived from cinchona alkaloids have been developed for enantioselective electrophilic fluorination, offering a pathway to chiral fluorinated molecules. researcher.liferesearchgate.net

Nucleophilic Fluorination employs a nucleophilic fluoride source (e.g., alkali or ammonium fluorides) to displace a leaving group or add to an electrophilic center. researchgate.net While direct aromatic nucleophilic substitution (SNAr) on a chroman ring to introduce fluorine is possible, it typically requires strong electron-withdrawing groups and harsh conditions. A more common application is the introduction of fluoroalkyl groups. For example, the reaction of 2-polyfluoroalkylchromones with (trifluoromethyl)trimethylsilane (B129416) proceeds via a 1,4-nucleophilic trifluoromethylation to yield 2,2-bis(polyfluoroalkyl)chroman-4-ones with high regioselectivity. acs.orgnih.gov This highlights a method where a nucleophilic trifluoromethyl source, rather than a fluoride ion, is used to build fluorinated chroman structures. acs.org

Radical Cycloaddition for Fluorinated Chromans

Radical-based methods provide an alternative to traditional ionic pathways for constructing the chroman ring system. A notable strategy is the radical cascade (4+2) annulation, which can assemble the chroman framework from readily available starting materials under mild conditions. rsc.orgnih.gov

This approach often utilizes organo-photoredox catalysis to generate a carbon-centered radical from a precursor, such as an N-hydroxyphthalimide (NHPI) ester. rsc.orgnih.gov This radical can then engage with an electron-deficient olefin in a (4+2) cycloaddition. This method is complementary to traditional Diels-Alder reactions involving ortho-quinone methides (o-QMs), as it works well with electron-deficient dienophiles. nih.gov Crucially, this reaction tolerates a wide range of functional groups on the starting materials, including halogen substituents like fluorine. rsc.orgnih.gov This tolerance allows for the synthesis of fluorinated chromans by starting with a fluorinated NHPI ester, providing a direct route to chroman derivatives that already contain the desired fluorine substituent. Another example involves the radical cycloaddition of phenyl alkyl ethers with hexafluoropropene (B89477) to synthesize 4-trifluoromethyl-3,3,4-trifluorochromans in a single step. oup.com

Application of Fluorinated Starting Materials in Chroman Synthesis

A highly effective and common strategy for preparing fluorinated chromans is to begin the synthetic sequence with precursors that already contain the fluorine atom in the desired position. This approach avoids potentially harsh or low-yielding fluorination steps late in the synthesis.

One such method involves the condensation of fluorinated 2-hydroxyacetophenones with benzaldehydes. This reaction first forms a 2'-hydroxychalcone (B22705) intermediate, which then undergoes intramolecular cyclization to yield a fluorinated 2-arylchroman-4-one. researchgate.net This two-step process provides a reliable route to flavanone (B1672756) derivatives with fluorine substituents on the aromatic ring derived from the acetophenone. researchgate.net

Similarly, complex fluorinated chromans can be built up from simple fluorinated aromatics. For example, the synthesis of 6,8-difluorochroman-3-amine, a key pharmaceutical intermediate, starts from precursors that are di-fluorinated. google.com The synthesis of 6,8-difluoro-3-nitro-2H-chromene can be achieved, which is then reduced with sodium borohydride to give 6,8-difluorochroman. google.com These examples underscore the utility of incorporating fluorine atoms at the very beginning of a synthetic plan to ensure their presence in the final chroman product.

Cascade and Multicomponent Reactions in Fluoronitrochroman Synthesis

Cascade reactions, also known as domino or tandem reactions, are powerful synthetic tools that allow for the formation of multiple chemical bonds in a single operation without isolating intermediates. wikipedia.orgrsc.org20.210.105 This approach enhances synthetic efficiency, reduces waste, and can rapidly generate molecular complexity. 20.210.105 Such strategies are particularly well-suited for constructing polysubstituted heterocyclic systems like fluoronitrochromans.

A classic example for the synthesis of the nitrochromene core is the cascade oxa-Michael-Henry-dehydration reaction. chim.it This reaction typically involves the condensation of a salicylaldehyde with a β-nitroalkene (like β-nitrostyrene) in the presence of a base. chim.it The sequence begins with a nucleophilic oxa-Michael addition of the phenolic hydroxyl group to the nitroalkene, followed by an intramolecular Henry reaction (a nitro-aldol condensation), and subsequent dehydration to afford the 3-nitro-2H-chromene product. chim.it To synthesize a this compound derivative via this pathway, one could envision starting with a 5-fluoro-3-nitrosalicylaldehyde and an appropriate nitroalkene.

More advanced cascade reactions have been developed using organocatalysis to control stereochemistry. An organocatalytic oxa-Michael-nitro-Michael domino reaction between 2-hydroxynitrostyrenes and trans-β-nitroolefins has been developed to produce polysubstituted chiral chromans with excellent stereoselectivity. researchgate.netrsc.orgnih.gov This reaction, catalyzed by a chiral squaramide, constructs a chroman ring bearing three contiguous stereocenters and two nitro groups. nih.gov The use of a fluorinated 2-hydroxynitrostyrene in this type of cascade could provide a direct route to chiral fluoronitrochromans.

Asymmetric Synthesis of Chiral Fluoronitrochromans

The development of methods to control the three-dimensional arrangement of atoms is a central goal of modern organic synthesis, particularly for producing enantiomerically pure pharmaceuticals. nobelprize.orgslideshare.net Asymmetric synthesis aims to produce one stereoisomer in preference to another, which can be achieved using chiral catalysts. slideshare.netslideshare.net

Organocatalytic Approaches (e.g., Intramolecular Oxy-Michael Addition, Michael Reaction)

Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations. This field has provided numerous powerful methods for synthesizing chiral chromans.

One key strategy is the asymmetric intramolecular oxy-Michael addition. In this reaction, a phenol derivative bearing an α,β-unsaturated carbonyl group undergoes cyclization to form the chroman ring. The use of a chiral bifunctional organocatalyst, such as a cinchona alkaloid-based urea (B33335) or squaramide, can induce high levels of enantioselectivity. rsc.orgrsc.org The catalyst works by activating both the nucleophilic phenol and the electrophilic Michael acceptor simultaneously through hydrogen bonding interactions. rsc.org

Domino reactions are also central to organocatalytic chroman synthesis. The asymmetric oxa-Michael-nitro-Michael reaction of 2-hydroxynitrostyrenes with trans-β-nitroolefins, catalyzed by quinine-derived squaramide catalysts, produces highly functionalized chiral chromans in good yields and with excellent diastereoselectivities (up to >20:1 dr) and enantioselectivities (up to 99% ee). researchgate.netrsc.orgnih.gov The reaction proceeds by activating the nitroolefin towards nucleophilic attack by the 2-hydroxynitrostyrene. researchgate.net The scope of this reaction has been explored with various substituents on both reaction partners. researchgate.netnih.gov The application of this methodology to fluorinated substrates would be a direct approach to chiral fluoronitrochromans.

| Entry | 2-Hydroxynitrostyrene (Substituent R¹) | Nitroolefin (Substituent R²) | Catalyst | Solvent | Yield (%) | dr | ee (%) |

|---|---|---|---|---|---|---|---|

| 1 | H | n-Hexyl | Quinine-squaramide | Toluene | 75 | >20:1 | 92 |

| 2 | H | Cyclohexyl | Quinine-squaramide | Toluene | 82 | >20:1 | 93 |

| 3 | H | Phenyl | Quinine-squaramide | Toluene | 78 | 10:1 | 95 |

| 4 | 4-Cl | n-Hexyl | Quinine-squaramide | Toluene | 72 | >20:1 | 93 |

| 5 | 4-Br | Phenyl | Quinine-squaramide | Toluene | 75 | 10:1 | 97 |

| 6 | 3-MeO | Cyclohexyl | Quinine-squaramide | Toluene | 78 | >20:1 | 95 |

Transition Metal-Catalyzed Enantioselective Methodologies

In addition to organocatalysis, transition metal catalysis is a cornerstone of asymmetric synthesis. nobelprize.org Chiral complexes of metals like palladium, rhodium, iridium, and copper are capable of catalyzing a vast range of enantioselective transformations.

Palladium-catalyzed cascade cyclizations (PCCs) are particularly powerful for rapidly assembling complex polycyclic structures. rsc.org These cascades can involve a series of bond-forming events, such as nucleopalladation, olefin insertion, and reductive elimination, to build rings with high stereocontrol. rsc.org The synthesis of heterocyclic frameworks like chromans can be achieved through such cascades, often involving the formation of both C-C and C-X (where X is O or N) bonds in a single operation. While specific examples detailing the synthesis of this compound using this approach are not prevalent, the general strategy holds significant potential. A hypothetical route could involve a palladium-catalyzed cyclization of a fluorinated and nitrated aryl halide precursor bearing an appropriately positioned alkene or alkyne.

Diastereoselective Synthesis Strategies (e.g., cis-Diastereoselective Processes)

The diastereoselective synthesis of chromans is crucial for accessing specific stereoisomers with desired biological activities. Various strategies have been developed to control the relative stereochemistry of substituents on the chroman ring, with a significant focus on cis-diastereoselective processes.

One notable approach involves the intramolecular Friedel-Crafts epoxy-arene (IFCEA) cyclization. For instance, the synthesis of cis-6a,7,8,12b-tetrahydro-6H-naphtho[2,1-c]chromen-6a-ols has been achieved with complete regio- and cis-diastereoselectivity. google.comciac.jl.cnnih.gov This method utilizes 1-tetralone-derived glycidyl (B131873) ethers catalyzed by Brønsted acids, ensuring the formation of the cis-fused ring system. google.comciac.jl.cnnih.gov The concern of forming cis-trans mixtures was alleviated as the reaction proceeded with high selectivity. google.comciac.jl.cnnih.gov

Another powerful strategy is the organocatalytic domino oxa-Michael/1,6-addition reaction. This has been employed in the synthesis of functionalized chromans bearing spirocyclic scaffolds. chemicalbook.comchemicalbook.com For example, the reaction of ortho-hydroxyphenyl-substituted para-quinone methides with benzofuran-2-one type active olefins, catalyzed by a base like cesium carbonate, affords chroman-spirobenzofuran-2-one scaffolds in good to excellent yields and high diastereoselectivities (up to >19:1 dr). chemicalbook.comchemicalbook.com

A two-step, cis-diastereoselective synthesis of indoline-2,3-fused chromans has also been reported. chemicalbook.com This method avoids the intermediacy of ortho-quinone methides and relies on a dearomative alkylation followed by a TBAF-induced one-pot deprotection-cyclization of the resulting indolenines. chemicalbook.com This process is operationally convenient and provides high yields and complete diastereoselectivity. chemicalbook.com

Furthermore, a one-pot, three-component reaction has been developed for the highly diastereoselective synthesis of multisubstituted chroman derivatives with three contiguous stereogenic centers. This sequential transformation involves an iminium formation, a Morita-Baylis-Hillman reaction, and an intramolecular oxa-Michael reaction, yielding highly functionalized chromans with excellent diastereoselectivities (d.r. = >20:1:1:1).

The following table summarizes various diastereoselective methods for the synthesis of chroman derivatives.

| Synthetic Method | Key Reactants | Catalyst/Reagent | Diastereoselectivity (dr) | Yield (%) | Reference |

| Intramolecular Friedel–Crafts Epoxy–Arene Cyclization (IFCEA) | 1-Tetralone-derived glycidyl ethers | Brønsted acids | Complete cis | High | google.comciac.jl.cnnih.gov |

| Oxa-Michael/1,6-Conjugated Addition | ortho-Hydroxyphenyl-substituted para-quinone methides, benzofuran-2-one type active olefins | Cs₂CO₃ | Up to >19:1 | Up to 90 | chemicalbook.comchemicalbook.com |

| Dearomative Alkylation / Deprotection-Cyclization | 3-Substituted indoles, TBS-protected 2-hydroxybenzyl iodides | t-BuONa/Et₃B, TBAF | Complete cis | High | chemicalbook.com |

| Iminium Formation / Morita-Baylis-Hillman Reaction / Oxa-Michael Reaction | Benzaldehyde with ortho-(E)-methyl acrylate (B77674) group, N-benzyl o-aminophenol | TsOH·H₂O | >20:1:1:1 | Moderate | |

| Tandem Alkyne Hydroacylation / Oxo-Michael Addition | Salicylaldehydes, 1,2-disubstituted acetylenes | Rh-catalyst | Up to 3.1:1 (trans:cis) | High |

Specific Synthetic Pathways to this compound or Closely Related Fluoronitrochroman Precursors

The key steps would likely be:

Williamson Ether Synthesis: Formation of an ether linkage between a substituted phenol and a haloalkanol.

Intramolecular Cyclization: Ring closure to form the chroman nucleus.

A potential synthetic route is outlined below:

Step 1: Synthesis of 1-(3-chloropropoxy)-2-fluoro-4-nitrobenzene

This step involves the Williamson ether synthesis between 2-Fluoro-4-nitrophenol and 3-chloro-1-propanol. 2-Fluoro-4-nitrophenol can be synthesized by the nitration of 2-fluorophenol. google.com 3-Chloro-1-propanol is commercially available and can be synthesized by the reaction of 1,3-propanediol (B51772) with hydrochloric acid. chemicalbook.comnbinno.comgoogle.com The etherification reaction would typically be carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like acetone (B3395972) or DMF.

Step 2: Intramolecular Cyclization to form this compound

The resulting 1-(3-chloropropoxy)-2-fluoro-4-nitrobenzene would then undergo an intramolecular cyclization to form the chroman ring. This cyclization is a form of intramolecular nucleophilic aromatic substitution, where the phenoxide, formed in situ under basic conditions, displaces the chloride on the propyl chain. Alternatively, a Friedel-Crafts type cyclization could be promoted by a Lewis acid. The nitration of 6-fluorochroman is another potential route, although regioselectivity could be an issue. nih.gov

The synthesis of a related compound, 7-Fluoro-2,2-dimethyl-6-nitrochroman-4-one, has been reported via the nitration of 7-fluoro-2,2-dimethylchroman-4-one (B1316732) with a mixture of nitric acid and sulfuric acid. beilstein-journals.org This supports the feasibility of introducing a nitro group onto a fluorinated chroman ring. Furthermore, a patent describes the preparation of 6,8-difluoro-3-nitrochroman, indicating that fluorinated nitrochromans are accessible synthetic targets. researchgate.net

The table below lists key compounds that would be involved in the proposed synthesis of this compound.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Role in Synthesis | Reference for Synthesis/Properties |

| 2-Fluoro-4-nitrophenol | C₆H₄FNO₃ | 157.10 | Starting material (phenol component) | google.com |

| 3-Chloro-1-propanol | C₃H₇ClO | 94.54 | Starting material (alkyl halide component) | chemicalbook.comnbinno.comgoogle.com |

| 1-(3-Chloropropoxy)-2-fluoro-4-nitrobenzene | C₉H₉ClFNO₃ | 233.62 | Intermediate from Williamson ether synthesis | Proposed intermediate |

| This compound | C₉H₈FNO₃ | 197.16 | Final target compound | patsnap.com |

Chemical Reactivity and Transformations of 6 Fluoro 8 Nitrochroman

Reactions Involving the Nitro Group

The nitro group is a versatile functional group that can undergo several important transformations. Its strong electron-withdrawing nature also influences the reactivity of the entire chroman system.

Catalytic hydrogenation is a common and efficient method, often employing catalysts like palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere. masterorganicchemistry.com An alternative, particularly useful when avoiding high pressures of hydrogen or needing to preserve other sensitive functional groups, is transfer hydrogenation. Metal-based reductions in acidic media, such as iron (Fe) in acetic acid, zinc (Zn) dust, or tin(II) chloride (SnCl2) in hydrochloric acid, are also widely used for converting nitroarenes to anilines. nih.govmasterorganicchemistry.comlibretexts.org The selective reduction to the intermediate hydroxylamine (B1172632) is more delicate and can sometimes be achieved using reagents like zinc dust in the presence of ammonium (B1175870) chloride or through controlled catalytic hydrogenation at lower temperatures. nih.gov

Table 1: General Conditions for Nitro Group Reduction

| Product Functional Group | Reagent/System | General Conditions |

|---|---|---|

| Amino (-NH₂) | H₂ / Pd/C or Raney Ni | Hydrogen gas pressure, various solvents (e.g., ethanol, ethyl acetate) |

| Amino (-NH₂) | Fe / HCl or Acetic Acid | Acidic aqueous or alcoholic media, often heated |

| Amino (-NH₂) | SnCl₂ / HCl | Acidic conditions, typically at room temperature or with gentle heating |

The nitro group can function as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, particularly when the aromatic ring is highly electron-deficient. wikipedia.orgstackexchange.com For an SNAr reaction to proceed, the ring must be activated by strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, through resonance. libretexts.org

In 6-fluoro-8-nitrochroman, the C-8 nitro group does not have another strongly activating group in an ortho or para position. The fluorine at C-6 is in a meta position, which does not provide the necessary resonance stabilization for a nucleophile to displace the nitro group at C-8. libretexts.org Therefore, direct nucleophilic displacement of the nitro group on this compound is considered electronically disfavored. There are no specific examples found in the searched literature of the nitro group acting as a leaving group in this particular compound.

The presence of a directing group, such as a nitro group, can facilitate the regioselective functionalization of an adjacent C-H bond, for example, via palladium-catalyzed C-H arylation. nih.govmdpi.com Electron-withdrawing groups can influence the acidity and electronic character of nearby C-H bonds, enabling a metal catalyst to selectively cleave one C-H bond over others. nih.gov In related heterocyclic systems, nitro groups have been shown to direct arylation to specific positions. nih.gov

For this compound, the nitro group at C-8 could potentially activate the C-H bond at the C-7 position for such a transformation. This would involve the coordination of a palladium catalyst, followed by C-H activation and subsequent cross-coupling with an aryl partner. However, no specific studies demonstrating the regioselective C-H arylation of this compound activated by the C-8 nitro group have been identified in the reviewed literature.

Aliphatic nitro compounds can exhibit umpolung (polarity inversion) reactivity through the formation of their conjugate base, known as a nitronate or aci-nitro tautomer. This species can act as a nucleophile. For aromatic nitro compounds, this type of reactivity is not typical as it would involve the disruption of the aromatic system. No information or examples pertaining to the umpolung reactivity or the formation of aci-nitro tautomers for this compound were found in the scientific literature.

Activation of Chroman Systems via the Nitro Group (e.g., for Regioselective C-H Arylation)

Reactions Involving the Fluorine Atom

The fluorine atom at the C-6 position primarily influences the electronic environment of the aromatic ring, affecting its susceptibility to substitution reactions.

Electrophilic Transformations: In electrophilic aromatic substitution, substituents on the ring direct incoming electrophiles to specific positions. The fluorine atom is a classic example of a substituent with competing electronic effects. It is highly electronegative and withdraws electron density through the sigma bond network (a -I or inductive effect), which deactivates the ring towards electrophilic attack compared to benzene (B151609). wikipedia.orgmasterorganicchemistry.com However, it also possesses lone pairs of electrons that can be donated into the aromatic π-system via resonance (a +M or mesomeric effect). wikipedia.orgcsbsju.edu This resonance donation directs incoming electrophiles to the ortho and para positions.

Nucleophilic Transformations: While fluorine is a poor leaving group in SN1 and SN2 reactions, it can be an excellent leaving group in nucleophilic aromatic substitution (SNAr). masterorganicchemistry.com This is because the rate-determining step is the initial attack by the nucleophile, which is accelerated by the strong electron-withdrawing inductive effect of fluorine. masterorganicchemistry.com For the fluorine to be readily displaced, strong electron-withdrawing groups must be positioned ortho or para to it to stabilize the resulting Meisenheimer intermediate. libretexts.org

In the case of this compound, the powerful nitro group is located meta to the fluorine atom. This positioning does not allow for resonance stabilization of the negative charge that would develop during a nucleophilic attack at the carbon bearing the fluorine. Consequently, the SNAr displacement of the fluorine atom in this compound is not electronically favored and is expected to be very slow or not occur under standard SNAr conditions.

Table 2: Summary of Predicted Reactivity for this compound

| Reaction Type | Position(s) Involved | Key Substituent Effect | Predicted Outcome |

|---|---|---|---|

| Nitro Reduction | C-8 | -NO₂ → -NH₂ / -NHOH | Feasible with standard reagents (e.g., H₂/Pd, Fe/HCl) |

| SNAr (NO₂ leaving) | C-8 | Meta-relationship of -F to -NO₂ | Unfavorable; lacks ortho/para activation |

| C-H Arylation | C-7 | -NO₂ directing group | Potentially feasible but no examples reported |

| Electrophilic Subst. | C-5, C-7 | -F is o,p-director; -NO₂ is m-director | Unfavorable; strong deactivation by both groups |

Stability and Reactivity of the C-F Bond within the Chroman Framework

The carbon-fluorine (C-F) bond is the strongest single bond to carbon, which generally imparts high metabolic and chemical stability to organofluorine compounds. core.ac.ukresearchgate.net In the context of this compound, the fluorine atom at the C-6 position on the aromatic ring is exceptionally stable. Aromatic C-F bonds are notoriously difficult to cleave, a characteristic that is central to the persistence of many fluoroaromatic compounds in the environment. nih.gov

The stability of the C-F bond is influenced by the electronic environment of the aromatic ring. The presence of the strongly electron-withdrawing nitro group at the C-8 position further deactivates the aromatic ring towards nucleophilic aromatic substitution at the C-6 position. While enzymatic cleavage of arylic C-F bonds has been observed under specific biological conditions, such as in the biodegradation of 4-fluoroaromatics by certain microorganisms, these processes are highly specific and typically require enzymatic activation. nih.gov In general laboratory organic synthesis, the C-F bond in this compound is expected to remain inert under a wide range of reaction conditions, allowing for chemical modifications at other positions of the molecule without disturbing the fluorine substituent. However, it is noteworthy that the presence of fluorine can influence the metabolic fate of fluorinated compounds, sometimes leading to facile departure of fluoride (B91410) from metabolic intermediates. researchgate.net

Reactions Involving the Chroman Ring System

The chroman ring system, consisting of a fused benzene ring and a dihydropyran ring, offers multiple avenues for chemical transformations.

The peripheral positions of the chroman ring, specifically the 2, 3, and 4-positions of the dihydropyran moiety, are common sites for functionalization. These modifications can introduce diverse chemical properties and are crucial for building molecular complexity.

Position 4 (Carbonyl Group): In related chroman-4-one structures, the carbonyl group at the 4-position is a key site for reactions. For instance, the synthesis of 7-fluoro-2,2-dimethyl-6-nitrochroman-4-one involves the initial formation of a chroman-4-one scaffold. tu-dortmund.de This ketone functionality can undergo a variety of classical carbonyl reactions, such as reductions to form alcohols, or can serve as a handle for further derivatization.

Positions 2 and 3: The introduction of substituents at the 2 and 3-positions of the chroman ring can significantly impact the biological and chemical properties of the resulting derivatives. acs.org For example, the synthesis of chroman-2-carboxylic acids and chroman-2-ols has been achieved through stepwise schemes involving ring-contractive oxidations. chemrxiv.org The functionalization at these positions is a common strategy for creating libraries of chroman derivatives for various applications. researchgate.net

A summary of representative functionalization reactions on the chroman scaffold is presented below:

| Reaction Type | Position(s) | Reagents/Conditions | Product Type |

| Oxidation | 2 | mCPBA | Chroman-2-ol |

| Ring-Contraction/Oxidation | 2 | Lead tetraacetate | Chroman-2-carboxylic acid |

| Ketalization | 2, 4 | Indoles, Methanol, Catalyst | 4-Indole substituted chroman with a ketal at C2 |

Data sourced from multiple studies on chroman functionalization. chemrxiv.orgrsc.org

The dihydropyran ring of the chroman system can undergo both ring-opening and ring-closing reactions, providing pathways to different heterocyclic structures. These reactions are often influenced by the substituents on the chroman core and the reaction conditions.

Ring-Opening: The dihydropyran ring can be opened under various conditions, particularly when activated by specific functional groups. For instance, reactions of 3-formylchromone derivatives with nucleophiles can lead to ring-opening of the dihydropyran moiety. researchgate.net Similarly, the reaction of 2-aryl-3,4-dihydropyrans with nucleophiles has been reported to induce ring-opening. rsc.org These opened intermediates can then be used to construct new ring systems.

Ring-Closing: Ring-closing metathesis (RCM) is a powerful tool for the synthesis of dihydropyran rings. researchgate.net In the context of chroman synthesis, intramolecular cyclization reactions are frequently employed. For example, intramolecular oxy-Michael addition to form the chroman skeleton is a known synthetic strategy. mdpi.com Tandem reactions involving ring-opening followed by ring-closing can lead to rearranged or more complex heterocyclic products. acs.org

The derivatization of the chroman scaffold is a key strategy for exploring chemical space and developing new compounds with desired properties. This can be achieved by introducing a variety of functional groups at different positions of the ring system. chemrxiv.orgresearchgate.net For example, a stepwise approach starting from tetralins can lead to diverse chroman-2-carboxylic acids and chroman-2-ols. chemrxiv.org The ability to functionalize the chroman ring at multiple sites allows for the creation of a wide array of derivatives for applications in medicinal chemistry and materials science. researchgate.net

Ring-Opening and Ring-Closing Reactions of the Dihydropyran Moiety

Cross-Coupling Reactions of Fluoronitrochroman Derivatives (e.g., Suzuki-Miyaura with related structures)

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.orgnih.gov The Suzuki-Miyaura coupling, which joins an organoboron compound with an organohalide, is a particularly versatile example. wikipedia.org

While direct Suzuki-Miyaura coupling on this compound itself is not extensively documented, the reactivity of related substituted chroman and chromone (B188151) structures in such reactions provides valuable insights. For instance, the Suzuki-Miyaura reaction has been successfully applied to the synthesis of aryl-substituted flavones from dihydroxyflavone bis(triflates), demonstrating the feasibility of cross-coupling on the chroman framework. researchgate.net The regioselectivity of these reactions is often influenced by both steric and electronic factors. researchgate.net

In a related context, 3-iodochromones are known to be effective partners in various palladium-mediated C–C couplings, including Suzuki reactions. acs.org Furthermore, the derivatization of chroman structures through Suzuki coupling has been demonstrated, where a bromo-substituted chroman was coupled with boronic acids to introduce new aryl groups. rsc.org These examples suggest that a suitably functionalized this compound derivative (e.g., by converting the nitro group to a different leaving group or introducing a halide at another position) could likely participate in cross-coupling reactions to generate more complex structures.

A table summarizing Suzuki-Miyaura reactions on related chroman/chromone systems:

| Substrate | Coupling Partner | Catalyst System | Product |

| Bis(triflate) of 6,7-Dihydroxy-2,2-dimethylchroman-4-one | Arylboronic acid | Pd(PPh₃)₄, K₃PO₄ | 7-Aryl-6-hydroxy-2,2-dimethylchroman-4-one triflate |

| 3-Iodochromone | Arylboronic acid | Pd(OAc)₂, PPh₃ | 3-Arylchromone (Isoflavone) |

| Bromo-substituted chroman | 4-Chlorophenyl boronic acid | Palladium catalyst | 4-Chlorophenyl substituted chroman |

Data compiled from studies on Suzuki-Miyaura reactions of chroman and chromone derivatives. acs.orgrsc.orgresearchgate.net

Radical Reactions and Cyclizations

Radical reactions offer a powerful set of tools for the formation of C-C and C-heteroatom bonds, often under mild conditions. mdpi.comnih.gov Intramolecular radical cyclizations are particularly useful for constructing cyclic and polycyclic systems. researchgate.netnih.gov

The chroman framework can be involved in radical reactions in several ways. The nitro group, for instance, can be a precursor for radical species under certain conditions. More commonly, radical reactions are used to construct the chroman ring itself or to functionalize it. For example, self-terminating, oxidative radical cyclizations have been used to create oxygen-containing heterocycles. mdpi.com

In the context of related structures, radical cyclizations have been employed to synthesize a variety of heterocyclic compounds. For instance, the cyclization of α-carbamoyl radicals has been studied, with a preference for 8-endo cyclization observed in some cases. nih.gov While specific radical reactions involving this compound are not detailed in the literature, the general principles of radical chemistry suggest that this scaffold could participate in such transformations. For example, a radical generated at a side chain attached to the chroman ring could potentially cyclize onto the aromatic ring or the dihydropyran moiety, leading to new fused or spirocyclic structures. The synthesis of phenanthridine (B189435) derivatives via radical cyclization of 2-isocyanobiphenyls demonstrates the power of this approach for building complex aromatic systems. beilstein-journals.org

Spectroscopic and Structural Elucidation Methodologies for Fluoronitrochromans

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ¹⁹F NMR for structural assignments and stereochemistry)

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for determining the detailed molecular structure of organic compounds in solution. For 6-Fluoro-8-nitrochroman, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would be essential for unambiguous structural assignment.

¹H NMR spectroscopy would provide information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The aromatic region would be of particular interest, with the two aromatic protons on the benzene (B151609) ring exhibiting distinct chemical shifts and coupling patterns due to the influence of the fluorine and nitro substituents. The protons of the dihydropyran ring would also show characteristic signals, with their multiplicity revealing their relationship to neighboring protons.

¹³C NMR spectroscopy complements the proton data by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal. The chemical shifts of the aromatic carbons would be significantly influenced by the electron-withdrawing nitro group and the electronegative fluorine atom.

¹⁹F NMR is a highly sensitive technique that is invaluable for the characterization of fluorinated compounds. In the case of this compound, a single signal would be expected in the ¹⁹F NMR spectrum. The chemical shift of this signal would be characteristic of a fluorine atom attached to an aromatic ring and would be further influenced by the presence of the adjacent nitro group. Coupling between the fluorine nucleus and nearby protons would also be observable in both the ¹H and ¹⁹F spectra, providing further confirmation of the structure.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be employed to establish the connectivity between protons and carbons, and to definitively assign all signals.

Table 1: Predicted ¹H NMR Data for this compound Data is hypothetical and based on known chemical shifts for similar structures.

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

|---|---|---|---|

| H-5 | 7.8 - 8.0 | d | J(H-5, H-7) = ~2-3 Hz |

| H-7 | 7.5 - 7.7 | dd | J(H-7, F-6) = ~8-10 Hz, J(H-7, H-5) = ~2-3 Hz |

| H-2 | 4.2 - 4.4 | t | J = ~6 Hz |

| H-3 | 2.0 - 2.2 | m |

Table 2: Predicted ¹³C NMR Data for this compound Data is hypothetical and based on known chemical shifts for similar structures.

| Carbon | Chemical Shift (ppm) |

|---|---|

| C-2 | ~65 |

| C-3 | ~22 |

| C-4 | ~25 |

| C-4a | ~120 |

| C-5 | ~125 |

| C-6 | ~155 (d, J(C-6, F-6) = ~250 Hz) |

| C-7 | ~115 (d, J(C-7, F-6) = ~25 Hz) |

| C-8 | ~140 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique used to determine the molecular weight of a compound and to gain insight into its structure through the analysis of its fragmentation pattern. For this compound, high-resolution mass spectrometry (HRMS) would be used to determine its exact molecular weight, which would be consistent with its molecular formula, C₉H₈FNO₃.

The fragmentation pattern observed in the mass spectrum would be characteristic of the chroman ring system and the substituents. Common fragmentation pathways would likely involve the loss of the nitro group (NO₂) and subsequent rearrangements of the chroman ring. The presence of the fluorine atom would also influence the fragmentation pattern.

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion | m/z (mass-to-charge ratio) | Identity |

|---|---|---|

| [M]⁺ | 197.0488 | Molecular Ion |

| [M - NO₂]⁺ | 151.0556 | Loss of nitro group |

X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination

This technique would confirm the planar structure of the benzene ring and the conformation of the dihydropyran ring. Furthermore, it would reveal the spatial arrangement of the fluorine and nitro substituents relative to the chroman ring system. In cases of chiral chroman derivatives, X-ray crystallography can be used to determine the absolute configuration.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the various functional groups in its structure.

Key expected absorptions would include:

Aromatic C-H stretching: around 3000-3100 cm⁻¹

Aliphatic C-H stretching: around 2850-2960 cm⁻¹

Asymmetric and symmetric NO₂ stretching: strong bands around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively.

Aromatic C=C stretching: around 1450-1600 cm⁻¹

C-O-C stretching: around 1200-1250 cm⁻¹

C-F stretching: a strong band around 1100-1200 cm⁻¹

The presence and positions of these bands would provide strong evidence for the presence of the nitro group, the fluoro-substituted aromatic ring, and the chroman ether linkage.

Table 4: Predicted IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3050 - 3150 | Medium |

| Aliphatic C-H Stretch | 2850 - 2980 | Medium |

| Asymmetric NO₂ Stretch | 1530 - 1560 | Strong |

| Symmetric NO₂ Stretch | 1350 - 1380 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong |

| C-O-C Ether Stretch | 1210 - 1260 | Strong |

Theoretical and Computational Chemistry Studies on Fluoronitrochromans

Reaction Mechanism Elucidation (e.g., Transition State Analysis, Kinetic Studies)

Understanding the reaction mechanism is fundamental to controlling chemical transformations. Computational methods, particularly Density Functional Theory (DFT), are widely used to map the potential energy surfaces of reactions, identifying intermediates and, crucially, the transition states that connect them. ims.ac.jpchemrxiv.org

The formation of 6-fluoro-8-nitrochroman typically involves the electrophilic nitration of 6-fluorochroman (B116937). Theoretical studies can elucidate this mechanism by calculating the energies of the possible intermediates and transition states. The reaction proceeds via the formation of a Wheland intermediate (a resonance-stabilized carbocation). Computational analysis can compare the stability of the intermediates formed by attack at different positions on the aromatic ring.

Transition state analysis provides critical information about the energy barrier of a reaction, known as the activation energy. youtube.com Methods like the Nudged Elastic Band (NEB) or more recent machine learning-based approaches can efficiently locate transition state geometries and energies. chemrxiv.orgchemrxiv.org For the nitration of 6-fluorochroman, transition state calculations would reveal the kinetic favorability of substitution at the C8 position over other possibilities.

Table 1: Hypothetical DFT-Calculated Activation Energies for Nitration of 6-Fluorochroman

| Position of Nitration | Relative Activation Energy (kcal/mol) | Corresponding Intermediate |

|---|---|---|

| C8 | 0 (Reference) | 8-nitro-6-fluoro-chroman-8-ylium |

| C5 | +5.2 | 5-nitro-6-fluoro-chroman-5-ylium |

| C7 | +3.8 | 7-nitro-6-fluoro-chroman-7-ylium |

Note: These values are illustrative, based on established principles of electrophilic aromatic substitution, and demonstrate how computational chemistry can quantify regiochemical preference. The lower activation energy for C8 attack indicates it is the kinetically favored pathway.

These computational kinetic studies can be further refined to understand the role of solvents and catalysts, providing a comprehensive picture of the reaction dynamics.

Conformational Analysis and Stereochemical Control Modeling

The three-dimensional structure of a molecule dictates its physical and chemical properties. This compound possesses a non-planar chroman skeleton. The dihydropyran ring typically adopts a half-chair conformation, similar to related chromanone structures. researchgate.net

Conformational analysis through computational modeling can identify the most stable conformers and the energy barriers between them. wiley.com By systematically rotating the rotatable bonds and calculating the potential energy at each step, a complete conformational landscape can be generated. This is crucial for understanding how the molecule interacts with other molecules, such as enzymes or catalysts.

In the context of stereochemical control, particularly in asymmetric synthesis, modeling the interaction between the substrate and a chiral catalyst is essential. mdpi.com For instance, in an asymmetric Michael addition to form a nitrochroman derivative, computational models can predict which face of the prochiral substrate is more likely to react. mdpi.com This is achieved by calculating the energies of the diastereomeric transition states formed between the substrate and the chiral catalyst. The energy difference between these transition states determines the enantiomeric excess of the product.

Table 2: Example of Conformational Energy Profile for the Dihydropyran Ring in this compound

| Conformer | Key Dihedral Angle (C2-C3-C4-C4a) | Relative Energy (kcal/mol) | Population at 298 K (%) |

|---|---|---|---|

| Half-Chair 1 | -55.2° | 0.00 | 75 |

| Half-Chair 2 | +54.8° | 0.65 | 25 |

| Boat | ~0° | > 5.0 | < 0.1 |

Note: This table illustrates how computational analysis can quantify the relative stability of different conformations.

Electronic Structure Analysis (e.g., Inductive and Resonance Effects of Fluorine and Nitro Groups)

The reactivity of the aromatic ring in this compound is governed by the electronic effects of its substituents: the ether oxygen of the pyran ring, the fluorine atom, and the nitro group.

Ether Oxygen: The oxygen atom is a strong activating group due to its ability to donate electron density to the aromatic ring via resonance (a +R effect). It is strongly ortho-, para-directing.

Fluorine Atom: Fluorine is highly electronegative, exerting a strong electron-withdrawing inductive effect (-I effect), which deactivates the ring towards electrophilic substitution. However, it also has lone pairs that can be donated via resonance (+R effect), making it an ortho-, para-director.

Nitro Group: The nitro group is a very strong deactivating group due to both a powerful inductive (-I) and resonance (-R) effect. It is a meta-director.

Computational chemistry allows for the visualization and quantification of these effects through calculations of electron density, molecular electrostatic potential (MEP), and atomic charges (e.g., Mulliken charges). An MEP map would show regions of high electron density (nucleophilic sites) and low electron density (electrophilic sites), providing a clear picture of the molecule's reactive surface. For the precursor 6-fluorochroman, these calculations would show the highest electron density at the C8 and C5 positions, predicting them as the most likely sites for electrophilic attack. science.gov

Prediction of Reactivity, Regioselectivity, and Enantioselectivity

Computational tools have become indispensable for predicting the outcome of chemical reactions. numberanalytics.comrsc.org For the synthesis of this compound via nitration of 6-fluorochroman, the regioselectivity can be accurately predicted. The directing effects of the ether oxygen and the fluorine atom both favor substitution at the ortho and para positions. The position para to the fluorine is C8, and the position ortho to the fluorine is C5. The ether oxygen strongly activates the C8 position (ortho) and the C6 position (which is already substituted). Computational models that calculate the stability of the possible Wheland intermediates (sigma complexes) would confirm that the intermediate for C8 substitution is the most stable, thus predicting the observed regioselectivity. rsc.org

Predicting enantioselectivity requires modeling reactions that use chiral catalysts. Asymmetric reactions to produce chiral nitrochromans often employ organocatalysts like chiral thioureas. mdpi.com Computational modeling of the transition states of such reactions can explain the origin of stereocontrol and predict the major enantiomer formed.

Computational Design and Optimization of Catalytic Processes for Fluoronitrochroman Synthesis

Beyond prediction, computational chemistry is a powerful tool for the de novo design and optimization of catalysts. d-nb.infosciopen.com For the synthesis of enantiomerically pure fluoronitrochromans, this involves designing chiral catalysts that can effectively control the stereochemistry of the reaction.

The design process often follows a hierarchical approach:

Mechanism Proposal: A plausible reaction mechanism involving a catalyst is proposed.

Transition State Modeling: The transition state of the key stereodetermining step is modeled for a known catalyst to validate the computational method.

In Silico Screening: A virtual library of potential catalyst candidates is created by systematically modifying the structure of a lead catalyst.

Performance Prediction: The energy barriers and enantioselectivity for each candidate catalyst are calculated. biorxiv.org

Experimental Validation: The most promising candidates identified computationally are then synthesized and tested in the laboratory.

This iterative cycle of computational design and experimental validation can significantly accelerate the discovery of new, highly efficient, and selective catalysts for the synthesis of complex molecules like this compound. nanoge.org

Future Research Directions in 6 Fluoro 8 Nitrochroman Chemistry

Development of Novel and Sustainable Synthetic Routes to Fluoronitrochromans

The development of environmentally benign and efficient synthetic methods is a cornerstone of modern organic chemistry. gesundheitsindustrie-bw.de Future research will likely focus on creating novel and sustainable routes to 6-Fluoro-8-nitrochroman and related structures, moving away from traditional methods that may involve harsh conditions or generate significant waste. gesundheitsindustrie-bw.detuwien.ac.at

Key areas of development include:

Green Nanotechnology: The use of biological processes and green-based nanoparticles presents an eco-friendly and non-toxic approach to synthesis. nih.gov Research into nanoparticle-catalyzed reactions could lead to milder reaction conditions and improved yields. arxiv.org

Biocatalysis: Employing enzymes in porous, solid foams can facilitate the production of complex molecules under more environmentally friendly conditions, reducing energy consumption and the use of harmful solvents. gesundheitsindustrie-bw.de

Process Intensification: Coupling reaction and material separation can make chemical processes more efficient and economical. fraunhofer.de This is particularly relevant for scaling up the production of fluoronitrochromans.

| Sustainable Approach | Key Advantages | Potential Application to Fluoronitrochromans |

|---|---|---|

| Green Nanoparticle Synthesis | Eco-friendly, non-toxic, mild reaction conditions. nih.gov | Catalyzing the formation of the chroman ring or introduction of functional groups. |

| Biocatalytic Foams | Reduced energy and solvent use, high stability. gesundheitsindustrie-bw.de | Enzymatic cyclization or resolution of racemic mixtures. |

| Process Intensification | Increased efficiency and economy, suitable for scale-up. fraunhofer.de | Integrated synthesis and purification of this compound. |

Exploration of Undiscovered Reactivity Patterns and Advanced Derivatizations

The electron-withdrawing nature of the fluorine and nitro groups profoundly influences the reactivity of the chroman ring system. A deeper exploration of these electronic effects will unveil novel reactivity patterns and enable the synthesis of advanced derivatives.

Future research will likely investigate:

Domino and Cascade Reactions: Designing one-pot multi-component reactions, such as domino-Michael-cyclizations, can lead to the rapid assembly of complex polycyclic chromane (B1220400) derivatives. chim.it

Functionalization of the Nitro Group: The nitro group is a versatile functional handle. Its reduction to an amine, for instance, opens up a vast chemical space for derivatization through amide bond formation, sulfonylation, or conversion to other nitrogen-containing heterocycles.

Reactivity of the Fluoro-Aromatic Ring: The fluorine atom can activate the aromatic ring for nucleophilic aromatic substitution (SNAr) reactions or participate in transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to introduce diverse aryl or heteroaryl substituents. nih.gov

| Reaction Type | Description | Potential Outcome for this compound |

|---|---|---|

| Domino-Michael-Cyclization | A sequence of reactions occurring in one pot to form multiple bonds and rings. chim.it | Synthesis of complex, multicyclic chromane structures. |

| Nitro Group Reduction | Conversion of the -NO2 group to an -NH2 group. | Access to a wide array of amino-chroman derivatives for further functionalization. |

| Suzuki-Miyaura Reaction | A palladium-catalyzed cross-coupling reaction to form C-C bonds. nih.gov | Introduction of diverse aryl groups at the aromatic ring, expanding structural diversity. |

Refinement of Stereoselective Syntheses for Specific Enantiomers of Fluoronitrochromans

Many biological molecules are chiral, and often only one enantiomer of a chiral drug is responsible for the desired therapeutic effect, while the other may be inactive or even cause adverse effects. Therefore, the development of methods for the stereoselective synthesis of specific enantiomers of this compound is of paramount importance.

Future efforts in this area will focus on:

Organocatalysis: The use of small chiral organic molecules as catalysts offers a powerful, metal-free strategy for asymmetric synthesis. Enantioselective Michael additions or cascade reactions catalyzed by chiral amines or thioureas can provide access to enantiomerically enriched fluoronitrochromans. chim.itsoton.ac.uk

Chiral Auxiliaries: The temporary incorporation of a chiral moiety into the substrate can direct the stereochemical outcome of a reaction. Subsequent removal of the auxiliary reveals the desired enantiomerically pure product.

Frustrated Lewis Pairs (FLP): FLP-mediated activation of C-F bonds presents a novel strategy for the stereoselective functionalization of fluorinated compounds, potentially allowing for the creation of stereoenriched fluorocarbon centers. nih.gov

Integration with Automated Synthesis and Flow Chemistry Platforms

The integration of automated synthesis and flow chemistry offers numerous advantages over traditional batch processing, including improved safety, scalability, efficiency, and the ability to explore a wider range of reaction conditions. acs.orgnovalix.comrsc.org

Future directions include:

Flow Chemistry for Hazardous Reagents: Flow chemistry enables the safe use of potentially hazardous reagents that are often required in complex syntheses. novalix.com This could be applied to nitration reactions or other energetic transformations in the synthesis of fluoronitrochromans.

Automated Optimization: Robotic systems coupled with analytical tools can autonomously optimize reaction conditions, leading to higher yields and purity with minimal human intervention. acs.orgrsc.org

Computational-Guided Discovery of Novel Fluoronitrochroman Architectures

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and materials science. researchgate.net These methods can predict the properties and reactivity of molecules, guiding synthetic efforts toward promising new architectures.

Future research will leverage computational tools for:

Predicting Reactivity and Stability: Theoretical methods can help resolve the reactivity-stability paradox often encountered in the design of new molecules, leading to the discovery of superior chemical entities. nih.gov

Structure-Guided Design: By modeling the interaction of fluoronitrochroman derivatives with biological targets, researchers can design new compounds with enhanced potency and selectivity. nih.gov

Exploring Conformational Space: Understanding the three-dimensional structure and conformational preferences of fluoronitrochromans is crucial for predicting their biological activity and designing stereoselective syntheses.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 6-Fluoro-8-nitrochroman, and what reaction conditions optimize yield?

- Synthesis typically involves nitration and fluorination of chroman derivatives. For nitration, controlled temperature (0–5°C) and nitric acid/sulfuric acid mixtures are critical to avoid over-nitration. Fluorination may employ hydrogen fluoride or fluoroborate reagents under anhydrous conditions . Post-synthesis, column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended for purification. Yield optimization requires rigorous monitoring of stoichiometry and reaction kinetics.

Q. How can researchers verify the purity and structural integrity of this compound?

- High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is standard for purity assessment (>98% as per industry benchmarks) . Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) confirms structure:

- ¹H NMR : Expected signals for aromatic protons (δ 6.8–7.5 ppm) and chroman oxygen-linked protons (δ 4.2–4.5 ppm).

- ¹³C NMR : Fluorine-coupled splitting in aromatic carbons (~110–150 ppm) .

- Mass spectrometry (EI-MS) should show a molecular ion peak at m/z 225.2 (calculated for C₉H₇FNO₃).

Q. What solvent systems are optimal for dissolving this compound in experimental settings?

- The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) and limited solubility in water. For biological assays, prepare stock solutions in DMSO (10 mM) and dilute in aqueous buffers (<1% DMSO final concentration) to avoid cytotoxicity .

Advanced Research Questions

Q. How do electronic effects of the nitro and fluoro substituents influence the reactivity of this compound in electrophilic substitution reactions?

- The nitro group (-NO₂) is a strong meta-directing, deactivating substituent, while fluorine (-F) exerts an ortho/para-directing, mildly deactivating effect. Computational studies (DFT) predict preferential substitution at the C-5 position due to resonance stabilization. Experimental validation via bromination (Br₂/FeBr₃) shows dominant mono-substitution at C-5 (confirmed by X-ray crystallography) .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected splitting in NMR) for this compound derivatives?

- Contradictions often arise from dynamic effects (e.g., rotational barriers in nitro groups) or solvent-induced shifts. Use variable-temperature NMR to distinguish between static and dynamic disorder. For example, coalescence temperatures >100°C indicate restricted rotation in nitroaryl derivatives . Cross-validate with IR spectroscopy (C-NO₂ stretch ~1520 cm⁻¹) and X-ray diffraction.

Q. How can researchers design stability studies to assess degradation pathways of this compound under physiological conditions?

- Conduct accelerated stability testing:

- Hydrolytic degradation : Incubate in pH 7.4 buffer (37°C) and monitor via LC-MS for nitro-reduction or ring-opening products.

- Photolytic stability : Expose to UV light (λ = 365 nm) and track nitro-to-nitrito isomerization using Raman spectroscopy .

- Quantify degradation products and model kinetics using Arrhenius equations to predict shelf life.

Q. What computational methods are suitable for predicting the environmental impact of this compound metabolites?

- Apply quantitative structure-activity relationship (QSAR) models to estimate biodegradation (e.g., BIOWIN) and ecotoxicity (e.g., ECOSAR). Molecular dynamics simulations can assess binding affinity to biological receptors (e.g., peroxisome proliferator-activated receptors) linked to endocrine disruption .

Methodological Guidelines

- Experimental Design : Use fractional factorial designs to screen multiple variables (e.g., temperature, catalyst loading) in synthesis optimization .

- Data Interpretation : Address spectral ambiguities by integrating complementary techniques (e.g., NMR crystallography for polymorph identification) .

- Ethical Compliance : Adhere to REACH regulations for handling nitroaromatics, including waste neutralization protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.